5-O-Methylnaringenin

Catalog No.
S1526572
CAS No.
61775-19-7
M.F
C16H14O5
M. Wt
286.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-O-Methylnaringenin

CAS Number

61775-19-7

Product Name

5-O-Methylnaringenin

IUPAC Name

(2S)-7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-2,3-dihydrochromen-4-one

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

InChI

InChI=1S/C16H14O5/c1-20-14-6-11(18)7-15-16(14)12(19)8-13(21-15)9-2-4-10(17)5-3-9/h2-7,13,17-18H,8H2,1H3/t13-/m0/s1

InChI Key

CWZLMWSCLBFCBY-ZDUSSCGKSA-N

SMILES

COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=C(C=C3)O)O

Canonical SMILES

COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=C(C=C3)O)O

Isomeric SMILES

COC1=CC(=CC2=C1C(=O)C[C@H](O2)C3=CC=C(C=C3)O)O

Source and Classification:

5-O-Methylnaringenin is a naturally occurring flavonoid found in various plants, including Aglaia odorata and Citrus paradisi (grapefruit) [, ]. It belongs to the class of flavanones, a type of flavonoid known for its diverse biological activities [].

Potential Biological Activities:

Research suggests that 5-O-Methylnaringenin may possess various biological activities, including:

  • Antioxidant properties: Studies indicate that 5-O-Methylnaringenin exhibits free radical scavenging activity, potentially contributing to its potential health benefits [].
  • Anti-inflammatory effects: Research suggests that 5-O-Methylnaringenin may suppress the production of inflammatory mediators, potentially offering benefits in inflammatory conditions [].
  • Anticancer properties: In vitro studies have shown that 5-O-Methylnaringenin may exhibit anti-proliferative and pro-apoptotic (cell death) effects in various cancer cell lines [, ]. However, further research is needed to understand its potential in cancer treatment.

Current Research:

Ongoing research is exploring the potential applications of 5-O-Methylnaringenin in various fields, including:

  • Understanding its mechanisms of action: Studies are investigating the molecular mechanisms underlying the potential biological activities of 5-O-Methylnaringenin [].
  • Developing therapeutic applications: Researchers are exploring the potential of 5-O-Methylnaringenin as a therapeutic agent for various diseases, including cancer and inflammatory conditions. However, it is important to note that these are currently pre-clinical studies, and further research is needed to determine its safety and efficacy in humans.

5-O-Methylnaringenin, with the chemical formula C16H14O5C_{16}H_{14}O_5 and CAS number 61775-19-7, is a naturally occurring flavonoid found in plants such as Boesenbergia rotunda and Alpinia pinnanensis . It is a derivative of naringenin, characterized by the presence of a methoxy group at the 5-position of the naringenin structure. This modification influences its solubility and biological properties.

Typical of flavonoids. These include:

  • Hydroxymethylation: Reaction with formaldehyde to form hydroxymethyl derivatives.
  • Oxidation: Susceptible to oxidation under certain conditions, leading to the formation of phenolic compounds.
  • Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to ortho or para positions on the aromatic ring.

These reactions enable further functionalization and modification of the compound for synthetic purposes .

Research indicates that 5-O-Methylnaringenin exhibits several biological activities:

  • Antioxidant Properties: It scavenges free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects: The compound has been shown to inhibit pro-inflammatory cytokines and pathways.
  • Anticancer Activity: Studies suggest it may induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways such as p53 and MDM2 .

Several methods have been developed for synthesizing 5-O-Methylnaringenin:

  • Alkylation of Naringenin: This method involves reacting naringenin with methyl iodide in the presence of a base like potassium carbonate.
  • Methylation Reactions: Using reagents such as dimethyl sulfate or methyl triflate can also yield 5-O-Methylnaringenin through selective methylation at the 5-position.

These synthetic methods allow for the production of 5-O-Methylnaringenin in laboratory settings for research and application purposes .

The applications of 5-O-Methylnaringenin span various fields:

  • Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, it is being investigated as a potential therapeutic agent.
  • Nutraceuticals: Its antioxidant properties make it suitable for use in dietary supplements aimed at improving health and wellness.
  • Cosmetics: The compound's ability to protect skin cells from oxidative damage positions it as an ingredient in skincare formulations.

Interaction studies involving 5-O-Methylnaringenin have focused on its effects on cellular signaling pathways. Notably:

  • MDM2/p53 Pathway: Research shows that 5-O-Methylnaringenin can downregulate MDM2, leading to the activation of p53, which is crucial for regulating cell cycle and apoptosis .
  • Synergistic Effects with Other Compounds: Studies indicate that combining 5-O-Methylnaringenin with other phytochemicals may enhance its biological efficacy.

These interactions highlight its potential as a multi-target agent in cancer therapy.

Several compounds share structural similarities with 5-O-Methylnaringenin. These include:

Compound NameStructure TypeKey Activities
NaringeninFlavonoidAntioxidant, anti-inflammatory
7-Di-O-methylnaringeninFlavonoid derivativeAnticancer, activates p53
HesperetinFlavonoidAntioxidant, anti-inflammatory
ApigeninFlavonoidAnticancer, neuroprotective

Uniqueness of 5-O-Methylnaringenin

While many flavonoids exhibit antioxidant and anti-inflammatory properties, 5-O-Methylnaringenin's unique methoxy substitution at the 5-position enhances its solubility and bioavailability compared to other similar compounds. Its specific interaction with the MDM2/p53 pathway also sets it apart as a promising candidate for targeted cancer therapies.

XLogP3

2.2

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GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

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Environmental Hazard

Environmental Hazard

Wikipedia

5-O-Methylnaringenin

Dates

Modify: 2023-08-15

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